2,3,4-trichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide
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Overview
Description
2,3,4-Trichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of three chlorine atoms attached to a benzene ring, a pyridine ring, and a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with pyridin-4-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atoms.
Oxidation Reactions: Products include sulfonic acids and their derivatives.
Reduction Reactions: Products include amines and their derivatives.
Scientific Research Applications
2,3,4-Trichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein binding.
Medicine: It is investigated for its potential use as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4-trichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The chlorine atoms can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can disrupt normal cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trichlorobenzenesulfonamide: Lacks the pyridine ring, making it less versatile in biological applications.
N-(Pyridin-4-ylmethyl)benzenesulfonamide: Lacks the chlorine atoms, resulting in different chemical reactivity.
2,3,4-Trichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide: Similar structure but with the pyridine ring attached at a different position, leading to different biological activity.
Uniqueness
2,3,4-Trichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide group and the pyridine ring allows for versatile interactions with biological targets, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C12H9Cl3N2O2S |
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Molecular Weight |
351.6 g/mol |
IUPAC Name |
2,3,4-trichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9Cl3N2O2S/c13-9-1-2-10(12(15)11(9)14)20(18,19)17-7-8-3-5-16-6-4-8/h1-6,17H,7H2 |
InChI Key |
HRGBPKMDSRZSJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)NCC2=CC=NC=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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